molecular formula C20H29NO4 B1227977 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide

2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide

Cat. No. B1227977
M. Wt: 347.4 g/mol
InChI Key: OUUJBRWYDJDOHO-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide is a 1-benzopyran.

Scientific Research Applications

Antihypertensive Activity

Research on similar compounds, specifically the benzopyran series, indicates potential applications in antihypertensive therapy. Studies have explored the synthesis and effects of 4-(cyclic amido)-2H-1-benzopyran-3-ols on blood pressure, showing that certain enantiomers of these compounds possess significant antihypertensive activity (Ashwood et al., 1986).

Cardiovascular Therapeutics

A compound structurally related to 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide has been identified as a potential potassium-channel opener with cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998).

Cancer Therapy

Compounds in the benzopyran class have been examined for their potential as anticancer agents. For instance, N-aryl-N'-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas were tested against glioma cells, revealing potent antiproliferative activities, suggesting their potential application in cancer therapy (Schnekenburger et al., 2017).

Insulin Secretion Inhibition

Research has also focused on the effects of benzopyran derivatives on insulin secretion. Some derivatives were found to display a strong inhibitory effect on insulin secretion, highlighting their potential in diabetes-related research (Khelili et al., 2012).

properties

Product Name

2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-4-oxo-3H-chromen-6-yl)oxy]-N-heptylacetamide

InChI

InChI=1S/C20H29NO4/c1-4-5-6-7-8-11-21-19(23)14-24-15-9-10-18-16(12-15)17(22)13-20(2,3)25-18/h9-10,12H,4-8,11,13-14H2,1-3H3,(H,21,23)

InChI Key

OUUJBRWYDJDOHO-UHFFFAOYSA-N

SMILES

CCCCCCCNC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C

Canonical SMILES

CCCCCCCNC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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